N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
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Overview
Description
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzamide core, a tert-butylbenzyl group, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Fluorobenzamide Core: The starting material, 2-fluorobenzoic acid, is converted to 2-fluorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Introduction of the tert-Butylbenzyl Group: The 2-fluorobenzoyl chloride is then reacted with 4-tert-butylbenzylamine in the presence of a base such as triethylamine (TEA) to form the intermediate N-(4-tert-butylbenzyl)-2-fluorobenzamide.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety: The final step involves the reaction of the intermediate with 3-mercapto-1,1-dioxidotetrahydrothiophene under oxidative conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylbenzyl)-2-fluorobenzamide: Lacks the dioxidotetrahydrothiophenyl moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide: Lacks the tert-butylbenzyl group.
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamide: Lacks the fluorine atom on the benzene ring.
Uniqueness
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is unique due to the combination of its fluorobenzamide core, tert-butylbenzyl group, and dioxidotetrahydrothiophenyl moiety. This unique structure may confer specific properties, such as enhanced biological activity or improved material characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26FNO3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C22H26FNO3S/c1-22(2,3)17-10-8-16(9-11-17)14-24(18-12-13-28(26,27)15-18)21(25)19-6-4-5-7-20(19)23/h4-11,18H,12-15H2,1-3H3 |
InChI Key |
GOZYLKDTOHDQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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